Trolnitrate

Description

Nomenclature and Classification of Trolnitrate within Organic Nitrate (B79036) Chemistry

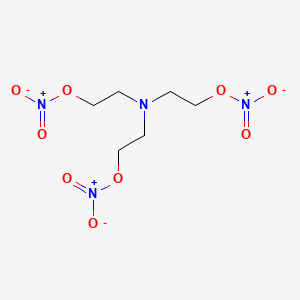

This compound is systematically named as 2-[bis(2-nitrooxyethyl)amino]ethyl nitrate wikipedia.orgiiab.mewikidoc.orgguidechem.com. Its molecular formula is C₆H₁₂N₄O₉, with a molar mass of approximately 284.18 g/mol wikipedia.orgiiab.mewikidoc.orgncats.ioebi.ac.ukepa.gov. In chemical classification, it is categorized as an alkyl nitrate, specifically a tri-nitrate ester of triethanolamine (B1662121) ebi.ac.ukdrugbank.com. The compound is also known by various synonyms, including Angitrit, triethanolamine trinitrate, and Nitretamin nih.gov. This compound phosphate (B84403), a salt form, has the CAS number 588-42-1 and a molecular formula of C₆H₁₈N₄O₁₇P₂ nih.gova2bchem.com.

Table 1: Key Identifiers and Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-[bis(2-nitrooxyethyl)amino]ethyl nitrate | wikipedia.orgiiab.mewikidoc.orgguidechem.com |

| CAS Number | 7077-34-1 | wikipedia.orgiiab.mewikidoc.orgguidechem.comepa.gov |

| Molecular Formula | C₆H₁₂N₄O₉ | wikipedia.orgiiab.mewikidoc.orgguidechem.comncats.ioebi.ac.ukepa.gov |

| Molar Mass ( g/mol ) | 284.18 | wikipedia.orgiiab.mewikidoc.orgguidechem.comncats.ioebi.ac.ukepa.gov |

| Chemical Class | Organic Nitrate Ester, Alkyl Nitrate | ebi.ac.ukdrugbank.com |

| Synonyms | Angitrit, Triethanolamine trinitrate, Nitretamin | nih.gov |

Historical Perspectives on the Discovery and Development of Organic Nitrates and Related Compounds

The history of organic nitrates as a class of compounds is closely tied to the discovery of glyceryl trinitrate (nitroglycerin) by Ascanio Sobrero in 1847 nih.govresearchgate.netnih.govingentaconnect.com. Initially recognized for its explosive properties, its therapeutic potential for angina pectoris was later identified by William Murrell in 1879 researchgate.netnih.govingentaconnect.com. This marked the beginning of organic nitrates' role in medicine researchgate.netnih.govmdpi.com. Other significant organic nitrates that followed include amyl nitrite (B80452), isosorbide (B1672297) dinitrate (ISDN), and isosorbide-5-mononitrate (ISMN) nih.govmdpi.com. The development of these compounds has been driven by efforts to find agents with improved efficacy, duration of action, and reduced tolerance development nih.govmdpi.comnih.gov. Research in the 1930s saw the synthesis of compounds like mannide dinitrate, offering longer action than earlier nitrates nih.gov. The understanding of their mechanism of action evolved significantly with the discovery of nitric oxide (NO) as the endogenous mediator of vasodilation in the 1980s researchgate.netingentaconnect.commdpi.com.

Conceptual Frameworks for Investigating Poly-Nitrate Esters in Chemical Research

The investigation of poly-nitrate esters, including compounds like this compound, in chemical research employs several conceptual frameworks. These include:

Structure-Activity Relationships (SAR): Researchers explore how variations in molecular structure influence the chemical and physical properties, as well as reactivity, of organic nitrates nih.govnih.govrsc.orgcopernicus.org. This involves analyzing the impact of the number, position, and type of nitrate ester groups on the molecule's behavior. For instance, studies have examined how lipophilicity and the spatial arrangement of nitrate groups affect activity nih.gov. The distance between oxygen atoms within the molecule has also been proposed as a critical parameter in understanding interactions with biological targets nih.gov.

Synthesis and Characterization Methodologies: Developing efficient and safe synthetic routes for nitrate esters is a key area of research. This often involves the nitration of alcohols or polyols using mixed acids (nitric and sulfuric acids) or other nitrating agents under controlled conditions wikipedia.orgnih.govacs.org. Characterization relies on spectroscopic techniques such as IR, NMR, and mass spectrometry, alongside thermal analysis and elemental analysis, to confirm structure and purity copernicus.orgnih.govacs.orgresearchgate.net.

Reactivity Studies: Understanding the chemical reactivity of organic nitrates is crucial, particularly concerning their decomposition pathways, stability, and interactions with other chemical species wikipedia.orgrsc.orgcopernicus.orgcopernicus.orgcdnsciencepub.com. This includes investigating their behavior under thermal stress, photolysis, and in various chemical environments, such as atmospheric chemistry or biological systems wikipedia.orgrsc.orgcopernicus.orgcopernicus.orgcdnsciencepub.compnas.org. For example, studies have explored the aqueous-phase oxidation kinetics of organic nitrates by hydroxyl radicals to understand their atmospheric fate copernicus.org.

The study of organic nitrates also extends to their role in atmospheric chemistry, where they act as reservoirs for reactive nitrogen and contribute to secondary organic aerosol formation copernicus.orgpnas.orgcopernicus.organr.frresearchgate.net. Research in this area focuses on reaction mechanisms, kinetics, and product yields, often employing computational methods and simulation chambers rsc.orgcopernicus.orgcopernicus.orgcopernicus.orgresearchgate.netnih.govacs.org.

Compound List:

this compound

Glyceryl trinitrate (Nitroglycerin)

Amyl nitrite

Isosorbide dinitrate (ISDN)

Isosorbide-5-mononitrate (ISMN)

Mannide dinitrate

Pentaerythritol (B129877) tetranitrate (PETN)

Triethanolamine trinitrate

this compound phosphate

Structure

3D Structure

Properties

IUPAC Name |

2-[bis(2-nitrooxyethyl)amino]ethyl nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4O9/c11-8(12)17-4-1-7(2-5-18-9(13)14)3-6-19-10(15)16/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWKQNAWCHQMZHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO[N+](=O)[O-])N(CCO[N+](=O)[O-])CCO[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

588-42-1 (phosphate[1:2]) | |

| Record name | Trolnitrate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007077341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7023722 | |

| Record name | Trolnitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7077-34-1 | |

| Record name | Ethanol, 2,2′,2′′-nitrilotris-, 1,1′,1′′-trinitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7077-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trolnitrate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007077341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trolnitrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13719 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trolnitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trolnitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.615 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TROLNITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9M85U075P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Derivatization of Trolnitrate

Synthetic Pathways for Trolnitrate and Related Organic Nitrates

The formation of organic nitrate (B79036) esters, such as this compound, fundamentally involves the esterification of alcohol functional groups with nitric acid. This compound itself is derived from triethanolamine (B1662121), a molecule containing three primary hydroxyl groups, each susceptible to nitration.

R-OH + HNO₃ ⇌ R-ONO₂ + H₂O

Commonly, a "mixed acid" system comprising concentrated nitric acid and concentrated sulfuric acid is employed. Sulfuric acid acts both as a catalyst and a dehydrating agent, absorbing the water produced and preventing the reverse hydrolysis of the nitrate ester. wikipedia.orgyoutube.com

For compounds like this compound, which possess multiple hydroxyl groups (triethanolamine has three), the reaction can lead to mono-, di-, or trinitrate esters depending on the stoichiometry of the reagents and reaction conditions. The synthesis of this compound specifically involves the nitration of triethanolamine. chemicalbook.com

Alternative nitrating systems and conditions have also been explored for organic nitrates:

Acetic Anhydride and Nitric Acid: This combination can generate acetyl nitrate in situ, which is a potent nitrating agent. However, acetyl nitrate is highly explosive, necessitating extreme caution. wikipedia.orggoogle.com

Phosphoric Acid and Phosphorus Pentoxide: These can serve as dehydrating agents in conjunction with nitric acid. wikipedia.org

Anhydrous Conditions: Reactions can be conducted in anhydrous solvents like dichloromethane (B109758) or chloroform (B151607) to manage water content. wikipedia.org

Novel Catalytic Methods: Recent research has explored catalytic routes using reagents like N,6-dinitrosaccharin with Lewis acid catalysts (e.g., magnesium triflate) for milder and more selective O-nitration of alcohols. researchgate.netacs.org

The process of forming a nitrate ester functional group is termed nitrooxylation or nitroxylation. wikipedia.org Given the energetic nature of many nitrate esters, careful control of reaction parameters is paramount to ensure safety and product integrity. google.comresearchgate.netat.ua

Achieving high yields and purity in the synthesis of organic nitrates requires meticulous optimization of reaction parameters. Key factors include temperature, concentration of reactants, reaction time, choice of catalyst, and the work-up procedure. wikipedia.orggoogle.comacs.orgnih.gov

Temperature Control: Maintaining precise temperature control is crucial, as nitrate ester formation can be exothermic, and elevated temperatures can lead to decomposition or side reactions. at.ua

Stoichiometry: The molar ratio of nitrating agent to alcohol dictates the degree of nitration (mono-, di-, or trinitrate). google.com

Reaction Medium: The solvent and the presence of dehydrating agents significantly influence reaction rate and outcome. wikipedia.org

Microreactor Technology: The use of microreactors, particularly with multiple injection and mixing zones, offers enhanced control over reaction conditions, leading to substantial improvements in product yield and purity compared to traditional batch processes. google.comacs.orgnih.gov

Purification Techniques: Post-reaction, purification often involves extraction, washing to remove residual acids and byproducts, drying, and subsequent isolation through methods like chromatography or crystallization. google.com

Process Safety: Strategies for inherently safer preparation are also a focus, especially given the potential hazards associated with nitration reactions. researchgate.net

Optimization efforts aim not only to maximize yield but also to enhance selectivity for the desired nitrate ester and minimize the formation of impurities. acs.orgnih.gov

Design and Synthesis of Novel this compound Analogues and Derivatives

The development of novel analogues and derivatives of organic nitrates, including potential this compound derivatives, involves strategic structural modifications to tailor specific chemical and physical properties.

The design of analogues typically starts with a known parent compound, such as pentaerythritol (B129877) tetranitrate (PETN), a well-studied energetic nitrate ester. Modifications are made by systematically altering specific molecular fragments to influence properties like sensitivity, thermal stability, and energy output. researchgate.netrsc.orgresearchgate.netosti.gov

For instance, in PETN research, the -CCH₂ONO₂ moiety has been substituted with groups such as -CH, -CNH₂, -CNH₃X, -CCH₃, and -PO. These substitutions aim to fine-tune the compound's sensitivity characteristics. researchgate.netrsc.orgresearchgate.netosti.gov Similarly, for this compound, modifications could involve altering the carbon backbone derived from triethanolamine or introducing different functional groups onto the esterified nitrate moiety. The goal is to achieve specific reactivity profiles or to enhance particular properties relevant to their intended application.

The structural changes can influence:

Reactivity: Altering electron distribution or steric hindrance around the nitrate ester group can affect its susceptibility to decomposition or reaction. researchgate.netrsc.orgresearchgate.netosti.gov

Thermal Stability: Modifications can impact the molecule's resistance to thermal degradation. researchgate.netrsc.orgresearchgate.netosti.gov

Sensitivity: Changes in molecular structure are directly correlated with how sensitive a compound is to external stimuli like impact or friction. researchgate.netrsc.orgresearchgate.netosti.gov

Theoretical and computational approaches play a vital role in guiding the design of novel organic nitrate analogues. These methods help in predicting properties and understanding structure-activity relationships before extensive laboratory synthesis. researchgate.netrsc.orgresearchgate.netosti.govdokumen.pub

Computational Modeling: Techniques like molecular dynamics (MD) simulations can be used to infer how chemical modifications affect decomposition pathways under various conditions, mimicking impact tests or thermal decomposition. researchgate.netrsc.orgosti.gov

Thermodynamic Properties: Parameters such as heat capacity, heat of formation, crystal structure, compressibility, and the presence of inter- and intramolecular hydrogen bonding are theoretically assessed to predict sensitivity. researchgate.netrsc.orgresearchgate.netosti.gov

Predictive Design: The ultimate aim is to develop predictive models that can establish unifying relationships between a molecule's framework, its crystal structure, and its macroscopic properties, thereby enabling rational design of new compounds with desired characteristics. researchgate.netrsc.orgresearchgate.netosti.gov

By integrating theoretical insights with experimental synthesis, researchers can efficiently explore the chemical space around this compound and related organic nitrates to discover compounds with optimized properties.

Molecular and Biochemical Mechanisms of Action of Trolnitrate

Bioreductive Activation and Nitric Oxide (NO) Generation Pathways

The therapeutic efficacy of Trolnitrate is contingent upon its bioreductive activation to generate nitric oxide. This biotransformation is a critical step, as the parent this compound molecule itself is not pharmacologically active. The process is mediated by a concert of enzymatic and non-enzymatic pathways that facilitate the reduction of the nitrate (B79036) esters to release NO or related nitrogen oxides.

A pivotal enzyme in the bioactivation of organic nitrates is mitochondrial aldehyde dehydrogenase (ALDH2). nih.gov This enzyme has been identified as a key catalyst in the metabolic conversion of glyceryl trinitrate to 1,2-glyceryl dinitrate and the subsequent release of nitric oxide. nih.gov It is widely accepted that ALDH2 plays a central role in the therapeutic vasodilation induced by organic nitrates at clinically relevant concentrations. The enzymatic reaction occurs within the mitochondria and is crucial for the generation of NO in the vascular smooth muscle cells. The activity of ALDH2 is a determining factor in the extent of vasodilation achieved.

While mtALDH is a primary pathway, other enzymatic systems also contribute to the metabolism and bioactivation of organic nitrates. These alternative pathways may play a more significant role at higher concentrations of the drug or in specific tissues.

Cytochrome P450 (CYP450): The cytochrome P450 superfamily of enzymes, primarily located in the liver, is involved in the metabolism of a wide range of xenobiotics, including organic nitrates. nih.gov These enzymes can catalyze the denitration of organic nitrates, contributing to their clearance from the body and, to some extent, to the generation of NO. nih.gov

Glutathione (B108866) S-Transferases (GSTs): GSTs are another family of enzymes implicated in the metabolism of organic nitrates. nih.gov They catalyze the conjugation of glutathione to the nitrate esters, a process that can lead to the release of nitrite (B80452) and subsequently NO. nih.gov

Xanthine Oxidoreductase (XOR): Xanthine oxidoreductase has also been shown to possess the capacity to reduce organic nitrates to nitric oxide, particularly under hypoxic (low oxygen) conditions. nih.gov This pathway may be especially relevant in ischemic tissues where oxygen levels are depleted.

Downstream Molecular Signaling Pathways Activated by Nitric Oxide

The nitric oxide generated from the biotransformation of this compound acts as a second messenger, initiating a signaling cascade that culminates in vasodilation.

Once formed, nitric oxide diffuses into the vascular smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC). nasa.gov This binding allosterically activates the enzyme, which then catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). nasa.govd-nb.infoyoutube.com The accumulation of cGMP within the cell is a critical step in the signaling pathway. nasa.govnih.gov

The elevated intracellular concentrations of cGMP lead to the activation of cGMP-dependent protein kinase G (PKG). youtube.comwikipedia.org PKG is a serine/threonine kinase that, upon activation, phosphorylates a variety of downstream protein targets within the smooth muscle cell. wikipedia.org This phosphorylation cascade ultimately results in a decrease in the intracellular calcium concentration and the dephosphorylation of the myosin light chain, leading to smooth muscle relaxation and vasodilation. youtube.com

Interactive Data Table: Key Enzymes in this compound Bioactivation

| Enzyme Family | Specific Enzyme | Location | Role in Organic Nitrate Metabolism |

| Aldehyde Dehydrogenase | Mitochondrial (ALDH2) | Mitochondria | Primary pathway for bioactivation at therapeutic concentrations. |

| Cytochrome P450 | Various isoforms | Endoplasmic Reticulum | Contributes to metabolism and NO generation. |

| Glutathione S-Transferases | Various isoforms | Cytosol | Catalyzes glutathione conjugation leading to NO release. |

| Xanthine Oxidoreductase | Xanthine Oxidoreductase | Cytosol | Reduces nitrates to NO, especially in hypoxic conditions. |

Modulation of Intracellular Ion Homeostasis (e.g., Calcium Dynamics)

The vasodilatory effects of this compound, like other organic nitrates, are closely linked to the modulation of intracellular ion homeostasis, particularly calcium (Ca²⁺) dynamics within vascular smooth muscle cells. The primary mechanism involves the generation of nitric oxide (NO), which subsequently triggers a cascade of events leading to a reduction in cytosolic calcium levels. nih.gov This reduction in intracellular free calcium is a critical step in inducing muscle relaxation and vasodilation.

The process begins with the bioactivation of this compound to NO, which then stimulates the enzyme soluble guanylate cyclase (sGC). Activated sGC increases the production of cyclic guanosine monophosphate (cGMP). nih.gov Elevated cGMP levels are central to the modulation of calcium concentration through several proposed pathways:

Activation of cGMP-dependent protein kinase (PKG) : PKG phosphorylates various target proteins that influence calcium channels and pumps. This can lead to the inhibition of Ca²⁺ influx through L-type calcium channels and the activation of Ca²⁺-ATPases in the plasma membrane and sarcoplasmic reticulum, which actively pump Ca²⁺ out of the cytosol. nih.gov

By lowering the concentration of intracellular calcium, the calcium-calmodulin complex cannot form in sufficient quantities. youtube.comyoutube.com This prevents the activation of myosin light chain kinase, a key enzyme responsible for phosphorylating myosin and enabling the cross-bridge cycling required for muscle contraction. The result is the relaxation of the vascular smooth muscle, leading to vasodilation. youtube.com Some research suggests that the contractile apparatus itself, with its regulatory and contractile proteins, may be a direct target for the action of cGMP-dependent protein kinase. nih.gov

Theoretical Ligand-Receptor Binding and Occupancy Models Relevant to Organic Nitrates

The interaction of organic nitrates with their biological targets, primarily the enzymes involved in their bioactivation, can be understood through various theoretical models of ligand-receptor binding.

Application of Clark's Occupancy Theory to Nitrate Interactions

Clark's Occupancy Theory, developed in the 1920s and 1930s, provides a foundational model for understanding drug-receptor interactions. edx.org The core tenet of this theory is that the magnitude of a drug's effect is directly proportional to the number of receptors occupied by the drug. edx.orgyoutube.com When applied to organic nitrates, the "receptor" can be considered the activating enzyme or binding site responsible for their metabolic conversion to nitric oxide.

According to Clark's model, a maximal response is achieved when all available receptors are occupied. youtube.com The relationship between the concentration of the nitrate and the biological response (e.g., vasodilation) can be described by a sigmoidal curve, similar to the Michaelis-Menten model for enzyme kinetics. edx.orgyoutube.com A key parameter in this model is the dissociation constant (KD), which represents the concentration of the nitrate at which 50% of the receptors are occupied, corresponding to 50% of the maximal effect (EC50). edx.org

However, Clark's theory has limitations. It does not account for phenomena such as the existence of spare receptors, where a maximal response can be achieved without full receptor occupancy, or the concept of intrinsic activity, where different ligands can produce different levels of response even at full occupancy. edx.orgderangedphysiology.com Later modifications to the theory, such as the Ariens and Stephenson model, introduced the concept of "intrinsic activity" to explain the behavior of partial agonists. derangedphysiology.com

Rate Theory and Induced Fit Models in Molecular Binding

While occupancy theory focuses on the number of bound receptors, other models provide a more dynamic view of the interaction. The Rate Theory suggests that the activation of a receptor is proportional to the rate of drug-receptor association and dissociation, rather than simply the occupancy. The act of binding and unbinding itself is what produces the stimulus.

The Induced Fit Model offers a more refined view of the binding process than the rigid "lock-and-key" concept. khanacademy.org In this model, the binding of a ligand (such as an organic nitrate) to its target protein (an enzyme) is a dynamic process where the active site of the protein is not pre-shaped but undergoes conformational changes upon binding the ligand. khanacademy.org This interaction can optimize the alignment of catalytic residues within the enzyme, facilitating the biochemical reaction—in this case, the biotransformation of the nitrate to NO. This model is particularly relevant for understanding how the enzyme's structure adapts to the substrate to achieve catalysis. khanacademy.org

| Receptor Theory | Core Principle | Relevance to Organic Nitrates |

| Clark's Occupancy Theory | The effect is directly proportional to the fraction of receptors occupied. edx.orgyoutube.com | Provides a basic quantitative relationship between nitrate concentration and the extent of vasodilation, linking it to the binding at activating sites. |

| Rate Theory | The effect is proportional to the rate of ligand-receptor association and dissociation. | Suggests the dynamic process of binding and release at the enzymatic site is what drives the generation of NO. |

| Induced Fit Model | The binding site of the receptor/enzyme changes conformation upon ligand binding to achieve an optimal fit. khanacademy.org | Explains the dynamic interaction between the nitrate molecule and the bioactivating enzyme, where the enzyme adapts its shape to facilitate the conversion to NO. |

Competitive Binding Kinetics and Allosteric Modulation

The biotransformation and action of organic nitrates can be influenced by other molecules through competitive or allosteric mechanisms.

Competitive Binding Kinetics : This occurs when another molecule, structurally similar to the organic nitrate, competes for the same active site on the bioactivating enzyme. This competition reduces the rate at which the nitrate can be converted to NO, thereby diminishing its pharmacological effect. The presence of a competitive inhibitor would increase the apparent EC50 of the nitrate, meaning a higher concentration of the drug is needed to achieve the same level of response.

Allosteric Modulation : This involves the binding of a molecule to a site on the enzyme that is distinct from the active site where the nitrate binds. khanacademy.org This binding event induces a conformational change in the enzyme that can either enhance (positive allosteric modulation) or inhibit (negative allosteric modulation) the enzyme's ability to process the nitrate. For instance, a positive allosteric modulator could increase the affinity of the enzyme for the nitrate or increase the catalytic rate of NO production. Conversely, a negative modulator would have the opposite effect. This mechanism is crucial for the regulation of many enzymes and receptors in the body.

Impact of Hypoxia and Redox State on Nitric Oxide Biogeneration from this compound

The conversion of this compound to its active mediator, nitric oxide, is significantly influenced by the local tissue environment, particularly the oxygen concentration (hypoxia) and the cellular redox state.

Under hypoxic conditions (low oxygen levels), the efficacy of the nitrate-nitrite-NO pathway is enhanced. uea.ac.uk This is critically important because tissues that are ischemic or hypoxic are often the target for the therapeutic effects of nitrates. In such environments, where the conventional L-arginine-dependent NO synthase (NOS) activity may be impaired due to oxygen dependency, the reduction of nitrates and nitrites to NO provides an alternative and crucial source of this signaling molecule. uea.ac.uknih.gov Studies have shown that hypoxia can lead to an increase in NO free radical production. nih.gov

The cellular redox state , which is the balance between oxidizing and reducing equivalents, also plays a pivotal role. The bioactivation of organic nitrates is a reductive process that often depends on the availability of reducing agents, such as thiol compounds (e.g., cysteine residues in enzymes). researchgate.net

Enzymatic Bioactivation : Enzymes like mitochondrial aldehyde dehydrogenase 2 (ALDH2) are key in the bioactivation of some organic nitrates. researchgate.net The activity of these enzymes is dependent on the redox state of their critical cysteine thiol groups. An oxidative environment can lead to the oxidation of these thiols, inactivating the enzyme and impairing the conversion of the nitrate to NO. researchgate.net

| Factor | Impact on NO Biogeneration from this compound | Mechanism |

| Hypoxia | Enhanced | Increased activity of the nitrate-nitrite-NO pathway, providing an alternative NO source when oxygen-dependent NOS is impaired. uea.ac.uknih.gov |

| Oxidative State | Inhibited | Depletion of essential reducing agents (e.g., thiols) and inactivation of bioactivating enzymes like ALDH2 through oxidation of critical cysteine residues. researchgate.net |

| Reductive State | Promoted | Availability of reducing equivalents (e.g., thiols) supports the reductive conversion of the nitrate molecule to active NO. researchgate.net |

Structure Activity Relationships Sar and Computational Chemistry Studies of Trolnitrate

Quantitative Structure-Activity Relationship (QSAR) Modeling for Trolnitrate and its Derivatives

QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity. mdpi.com The development of a QSAR model for this compound would involve correlating its structural features with its vasodilatory effects. However, no specific QSAR studies for this compound have been found in the reviewed literature.

Statistical and Machine Learning Approaches in QSAR (e.g., Neural Networks)

Once descriptors are calculated, statistical methods are used to build the QSAR model. These can range from multiple linear regression (MLR) to more complex machine learning (ML) algorithms like artificial neural networks (ANN) and support vector machines (SVM). youtube.comnih.gov ML methods are particularly useful for modeling complex, non-linear relationships between structure and activity. researchgate.net While these techniques are widely used, their application to create a predictive QSAR model for this compound's activity has not been reported.

Applicability Domain Considerations in QSAR Model Development

A crucial aspect of QSAR modeling is defining its Applicability Domain (AD). nih.gov The AD is the chemical space of molecules for which the model can make reliable predictions. variational.airesearchgate.net Predictions for compounds that fall outside this domain are considered extrapolations and are less trustworthy. mdpi.com Defining the AD ensures that the model is used appropriately in drug discovery. nih.gov For any hypothetical this compound QSAR model, its AD would need to be rigorously defined, but no such model or its domain exists in the literature.

Computational Chemistry Approaches to this compound Molecular Dynamics and Interactions

Computational chemistry offers powerful tools to simulate how a drug molecule like this compound might interact with its biological target at an atomic level.

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are used to study the electronic properties of a molecule, such as its charge distribution, orbital energies (HOMO/LUMO), and reactivity. ucsb.edu For this compound, QM methods could elucidate the mechanism of nitric oxide release, which is crucial for its therapeutic effect. These calculations could help understand the stability of the nitrate (B79036) ester bonds and the electronic factors governing their cleavage. Despite their potential, specific QM studies focused on this compound's electronic structure and reactivity are not available in published research.

In Silico Modeling of Biochemical Gradients and Cellular Responses for this compound Remains an Unexplored Area of Research

Despite a comprehensive search of scientific literature, no specific studies detailing the in silico modeling of biochemical gradients and cellular responses for the chemical compound this compound were identified. Therefore, a detailed analysis and data tables for section 4.2.3, as requested, cannot be provided.

This compound, an organic nitrate, functions as a nitrovasodilator by donating nitric oxide (NO), which in turn activates guanylate cyclase and leads to the relaxation of smooth muscle and vasodilation. wikipedia.orguniba.it While computational modeling is a powerful tool in pharmacology, its application to this compound's specific influence on biochemical gradients and cellular signaling pathways has not been documented in available research.

Extensive research exists on the computational modeling of nitric oxide diffusion and its subsequent physiological effects. nih.govnih.govpnas.org These studies provide a framework for understanding how NO, once released from a donor molecule like this compound, would disperse and interact with its biological targets. Such models often consider factors like the geometry of the NO source, diffusion coefficients in different tissues, and the kinetics of NO's reaction with soluble guanylate cyclase. nih.govpnas.org

Furthermore, in silico approaches, including Quantitative Structure-Activity Relationship (QSAR) and molecular dynamics simulations, have been employed to investigate the vasodilatory activity of various compounds. mdpi.comnih.govnih.govrsc.org For organic nitrates, structure-activity relationship studies have explored how molecular properties, such as the number of nitrate ester groups, correlate with their potency in activating guanylate cyclase. nih.govnih.govumn.edu

However, the existing body of research does not extend to specific simulations of how this compound itself creates biochemical gradients of NO and how these gradients translate into specific, quantifiable cellular responses at a computational level. Such studies would be invaluable for a deeper understanding of its mechanism of action and for optimizing its therapeutic use. The absence of this specific research highlights a potential area for future investigation in the computational chemistry and pharmacology of nitrovasodilators.

Advanced Analytical and Spectroscopic Characterization of Trolnitrate

X-ray Crystallography and Crystal Structure Analysis of Trolnitrate and its Complexes

X-ray crystallography is a definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid.

While specific crystallographic data for this compound was not found, studies on related compounds, such as bis(triethanolamine)nickel(II) dinitrate, demonstrate how X-ray crystallography can reveal the coordination environment of the triethanolamine (B1662121) ligand and the geometry of the nitrate (B79036) ions. mdpi.com In such a study, the nickel ion was found to have a distorted octahedral geometry, coordinated by two triethanolamine ligands. mdpi.com A similar analysis of this compound would provide invaluable insight into its solid-state structure.

| Parameter | Value |

|---|---|

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions | a, b, c, α, β, γ (To be determined) |

| Bond Lengths (e.g., N-O, C-O, C-N) | To be determined |

| Bond Angles (e.g., O-N-O, C-O-N) | To be determined |

Powder X-ray Diffraction for Polymorphism and Phase Identification

Powder X-ray Diffraction (PXRD) is a critical non-destructive technique for the characterization of crystalline solids, making it indispensable in the study of pharmaceutical compounds like this compound. creative-biostructure.com Its primary application lies in the identification of different crystalline forms, known as polymorphs, and the confirmation of the desired solid phase. researchgate.net Polymorphism is the phenomenon where a single compound exists in multiple crystal structures, each potentially exhibiting different physicochemical properties such as solubility and stability, which are crucial for a drug's performance. creative-biostructure.comamericanpharmaceuticalreview.com

The fundamental principle of PXRD involves directing a beam of X-rays at a powdered sample of the material. The X-rays are diffracted by the regular arrangement of atoms within the crystal lattice at specific angles, creating a unique diffraction pattern. creative-biostructure.commicroanalysis.com.au This pattern, often presented as a plot of diffracted X-ray intensity versus the diffraction angle (2θ), serves as a distinct "fingerprint" for a specific crystalline phase. youtube.commalvernpanalytical.com

Phase identification is achieved by comparing the experimental PXRD pattern of an unknown sample to reference patterns stored in comprehensive databases, such as those maintained by the International Centre for Diffraction Data (ICDD). malvernpanalytical.commyscope.training A match between the peak positions and their relative intensities confirms the identity of the crystalline phase. youtube.com For this compound, this technique is used to:

Identify Polymorphs : Distinguish between different potential crystalline forms of this compound. Each polymorph will produce a unique PXRD pattern. malvernpanalytical.com

Assess Purity : Detect the presence of unwanted polymorphic impurities or amorphous content within a bulk sample. Modern PXRD instruments can often detect impurities down to levels of 0.1%. malvernpanalytical.com

Monitor Phase Transformations : Observe changes in the crystal structure that may occur due to factors like temperature, humidity, or pressure during manufacturing and storage. rigaku.com

Challenges in PXRD analysis can arise from preferred orientation, where non-random orientation of crystal particles in the sample holder can alter the relative intensities of the diffraction peaks. This artifact can sometimes be mistaken for the presence of a new polymorph. researchgate.net Techniques such as sample grinding or using a rotating capillary sample holder can minimize these effects. researchgate.net For organic materials like this compound, analysis is often performed using a transmission geometry to optimize data quality. malvernpanalytical.com

Below is a hypothetical data table illustrating how PXRD data could be presented to differentiate between two polymorphs of this compound.

| Diffraction Angle (2θ) - Form A | Relative Intensity (%) - Form A | Diffraction Angle (2θ) - Form B | Relative Intensity (%) - Form B |

|---|---|---|---|

| 8.5 | 100 | 9.2 | 85 |

| 12.3 | 45 | 11.5 | 100 |

| 15.8 | 60 | 16.1 | 30 |

| 21.0 | 75 | 22.4 | 55 |

| 25.5 | 30 | 26.8 | 40 |

Crystallization Techniques for Organic Compounds

Crystallization is a key purification technique used for solids and is essential for obtaining high-quality crystals suitable for analytical methods like single-crystal X-ray diffraction. libretexts.org The primary goal is to produce crystals of this compound that are between 0.1 and 0.3 mm in size, transparent, and have well-defined edges. unifr.ch The process relies on the principle that the solubility of a compound in a solvent is dependent on temperature; typically, substances are more soluble in hotter solvents. youtube.com

Commonly used crystallization techniques applicable to organic compounds such as this compound include:

Slow Evaporation : The compound is dissolved in a suitable solvent to form a near-saturated solution. The container is then loosely covered (e.g., with perforated foil) to allow the solvent to evaporate slowly over several days. washington.edu As the solvent evaporates, the solution becomes supersaturated, leading to the formation of crystals.

Slow Cooling : This method is effective for compounds that are significantly more soluble at higher temperatures. youtube.com A saturated solution is prepared in a hot solvent, and any insoluble impurities can be filtered off at this stage. The solution is then allowed to cool slowly and undisturbed. As the temperature drops, solubility decreases, and the compound crystallizes out of the solution. libretexts.orgwashington.edu Placing the vessel in an insulated container, like a Dewar flask, can control the cooling rate. washington.edu

Solvent/Vapor Diffusion : These techniques are useful when only small amounts of the compound are available. washington.edu

Vapor Diffusion : A concentrated solution of the compound in a relatively non-volatile solvent is placed in a small open vial. This vial is then placed inside a larger sealed container that contains a more volatile, poor solvent. The vapor from the poor solvent slowly diffuses into the solution, reducing its solubility and inducing crystallization.

The choice of solvent is a critical step. An ideal solvent will dissolve the compound when hot but not at room temperature. youtube.com Often, a mixture of solvents is used to achieve the desired solubility profile. washington.edu

| Crystallization Technique | Principle | Typical Application |

|---|---|---|

| Slow Evaporation | Concentration of solute increases as solvent evaporates, leading to supersaturation. | Compounds that are moderately soluble at room temperature. |

| Slow Cooling | Solubility decreases as temperature is lowered, causing crystallization from a hot, saturated solution. youtube.com | Compounds with a steep solubility-temperature curve. washington.edu |

| Solvent Diffusion (Layering) | Gradual mixing of a "good" and "poor" solvent reduces overall solubility. unifr.ch | Small quantities of material; sensitive compounds. washington.edu |

| Vapor Diffusion | Slow diffusion of a "poor" solvent vapor into the solution reduces solubility. | Growing high-quality single crystals for X-ray diffraction. |

Quality Assessment of Crystallographic Data and Structural Models

The quality of a crystal structure model derived from diffraction data is paramount for its reliability and scientific value. For organic compounds like this compound, crystal structure prediction (CSP) methods are often used as a complement to experimental work. These computational methods search for the most thermodynamically stable crystal packing arrangements based on the molecule's chemical diagram. rsc.orgrsc.orgsemanticscholar.org The predicted structures can then be compared to experimental results.

The quality of experimental crystallographic data is evaluated using several metrics, typically generated by software during the structure refinement process. Key indicators include:

R-factor (R1) : The residual factor, or R-factor, is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower R-factor indicates a better fit. For small organic molecules, a final R1 value below 5% (0.05) is generally considered excellent.

Weighted R-factor (wR2) : This is a similar measure to R1 but includes weighting based on the experimental uncertainties of the diffraction data.

Goodness of Fit (Goof or S) : This parameter should be close to 1.0 for a well-refined structure. Values significantly different from 1.0 may indicate issues with the data or the structural model.

Residual Electron Density : After a model is refined, a Fourier map of the residual electron density is calculated. In a perfect model, this map would be flat. Significant peaks or troughs can indicate missing atoms, disordered components, or incorrect atom assignments.

Mass Spectrometry for Compositional Analysis and Metabolite Identification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For a compound like this compound, it is used to confirm its molecular weight and elemental composition and to identify related substances, such as metabolites.

In a typical mass spectrometer, the sample is first ionized. For organic nitrates, electron ionization (EI) is a common technique. Under EI conditions, organic nitrate molecules often fragment in characteristic ways. mdpi.com The resulting mass spectrum shows the molecular ion (if stable enough to be observed) and various fragment ions. The fragmentation pattern provides structural information that helps to identify the compound. For organic nitrates, characteristic fragment ions often include [NO₂]⁺ (m/z 46) and fragments resulting from the loss of NO₂ or NO₃ groups. mdpi.commit.edu

High-resolution mass spectrometry (HRMS) can measure the m/z values with very high accuracy, allowing for the determination of the elemental formula of the parent molecule and its fragments. mit.edu For this compound (C₆H₁₂N₄O₉), the exact mass can be calculated and compared to the experimentally measured value to confirm its identity.

Mass spectrometry is also a key tool for metabolite identification. After administration, a drug like this compound is chemically altered in the body, forming metabolites. These metabolites can be identified in biological samples (e.g., plasma, urine) by coupling a separation technique like liquid chromatography (LC) with mass spectrometry (LC-MS). The mass spectrometer detects the parent drug and any related compounds (metabolites), which will typically have different masses corresponding to biochemical transformations like hydrolysis (loss of nitrate groups) or conjugation.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Trace Analysis

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is an extremely sensitive technique for determining the elemental composition of a sample, capable of detecting many elements at concentrations in the part-per-trillion range. nih.govresearchgate.net Unlike other forms of MS that are used for molecular analysis, ICP-MS is designed for trace and ultra-trace elemental analysis. nih.gov

In ICP-MS, the sample is introduced into a high-temperature argon plasma (around 6,000-10,000 K). nih.gov This intense heat atomizes the sample and ionizes the resulting atoms. nih.gov The ions are then passed into the mass spectrometer, where they are separated by their mass-to-charge ratio and detected.

For a purified organic compound like this compound, ICP-MS is not used to analyze the molecule itself but rather to perform a highly sensitive quality control check for inorganic (elemental) impurities. ntnu.edu This is crucial in pharmaceutical manufacturing to ensure the final product is free from potentially toxic heavy metals or catalyst residues from the synthesis process. The technique can simultaneously measure a wide range of elements. nih.gov For example, a sample of this compound could be analyzed for trace amounts of lead, mercury, arsenic, palladium, or other elements that might be present from raw materials or manufacturing equipment. nih.gov

The major advantage of ICP-MS is its exceptional detection limits for many elements, often in the range of micrograms per liter (µg/L) or lower. nih.gov

| Element | Typical Regulatory Limit (Example) | ICP-MS Detection Limit |

|---|---|---|

| Lead (Pb) | < 0.5 ppm | ~ 0.01 µg/L |

| Mercury (Hg) | < 1.5 ppm | ~ 0.05 µg/L |

| Arsenic (As) | < 1.5 ppm | ~ 0.1 µg/L |

| Cadmium (Cd) | < 0.5 ppm | ~ 0.01 µg/L |

Advanced Mass Spectrometric Techniques for Complex Mixture Analysis

Analyzing this compound within complex mixtures, such as biological fluids or environmental samples, requires advanced mass spectrometric techniques. These methods enhance sensitivity and specificity, often by coupling mass spectrometry with powerful separation technologies or using tandem mass spectrometry (MS/MS).

Tandem Mass Spectrometry (MS/MS) : This technique involves two stages of mass analysis. In the first stage, a specific ion of interest (the "parent" or "precursor" ion), such as the molecular ion of this compound, is selected. This ion is then fragmented through collision with an inert gas, and the resulting "daughter" or "product" ions are analyzed in the second stage. This process provides a high degree of specificity, as the transition from a specific parent ion to a specific daughter ion is unique to the compound of interest. It is highly effective for quantifying low levels of a compound in a complex matrix.

High-Resolution Mass Spectrometry (HRMS) : As mentioned earlier, HRMS instruments like Time-of-Flight (TOF) or Orbitrap analyzers provide extremely accurate mass measurements. mit.edu This allows for the confident identification of compounds in a mixture based on their exact mass, helping to distinguish between molecules that have the same nominal mass but different elemental compositions.

Chromatography-MS Coupling (LC-MS, GC-MS) : Coupling chromatography with mass spectrometry is the most common approach for analyzing complex mixtures. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) : Suitable for volatile and thermally stable compounds. For organic nitrates, care must be taken with injector temperatures to avoid thermal decomposition. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) : This is a highly versatile technique for a wide range of organic compounds, including those that are non-volatile or thermally unstable. nih.gov It is the standard method for analyzing drugs and their metabolites in biological samples.

These advanced techniques are essential for pharmacokinetic studies, metabolite profiling, and environmental monitoring of this compound.

Advanced Chromatographic Methodologies for Separation and Quantification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. nih.govresearchgate.net The basic principle involves a mobile phase (a liquid or gas) that carries the mixture through a stationary phase (a solid or a liquid supported on a solid). nih.gov Separation occurs because different components of the mixture travel through the stationary phase at different speeds due to varying affinities. nih.gov For the analysis of this compound, advanced chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are employed for both separation and quantification. nih.govjfda-online.com

High-Performance Liquid Chromatography (HPLC) : This is the most widely used chromatographic technique for pharmaceutical analysis. purkh.com In HPLC, a liquid mobile phase is pumped under high pressure through a column packed with a solid stationary phase. For organic nitrates, reversed-phase HPLC is common, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a more polar solvent mixture (e.g., methanol/water or acetonitrile/water). jfda-online.com

Separation : this compound and its potential impurities or metabolites are separated based on their differing polarities. More polar compounds elute from the column faster, while less polar compounds are retained longer.

Quantification : A detector, commonly a UV detector, is placed after the column. The amount of UV light absorbed is proportional to the concentration of the compound passing through the detector. By comparing the peak area of this compound in a sample to the peak areas of known standards, its concentration can be accurately determined. jfda-online.com HPLC methods can be developed to be simple, rapid, and sensitive. jfda-online.com

Gas Chromatography (GC) : GC is used for separating and analyzing compounds that can be vaporized without decomposition. mdpi.com The mobile phase is an inert gas (e.g., helium or nitrogen), and the stationary phase is a microscopic layer of liquid or polymer on an inert solid support, inside a long capillary column. Because many organic nitrates can be thermally unstable, GC methods must be carefully optimized, particularly the injector temperature, to prevent degradation. mdpi.com GC is often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components. mdpi.com

Below is a representative table of HPLC conditions that could be used for the analysis of this compound.

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Methanol:Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 210 nm (UV) |

| Injection Volume | 20 µL |

| Retention Time (Hypothetical) | ~5.8 min |

Integration of Chromatographic Parameters in QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the structural or physicochemical properties of a series of compounds with their biological activities. In the context of this compound and other organic nitrates, QSAR studies are instrumental in understanding the molecular features that govern their vasodilatory effects. While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the principles and methodologies applied to other organic nitrates provide a robust framework for how such models would be constructed.

A critical aspect of modern QSAR is the integration of chromatographic parameters. Quantitative Structure-Retention Relationship (QSRR) studies establish a mathematical link between the chemical structure of a compound and its behavior in a chromatographic system. These retention data, which are experimentally determined, can serve as highly informative descriptors in a QSAR model. The retention time or capacity factor of a compound in techniques like reversed-phase high-performance liquid chromatography (RP-HPLC) is intrinsically related to its lipophilicity, a key determinant of a drug's pharmacokinetic and pharmacodynamic properties.

For a compound like this compound, its retention behavior on a C18 column, for instance, would provide a quantitative measure of its hydrophobicity. This experimentally derived lipophilicity index can be more informative than purely calculated values (e.g., logP), as it reflects the molecule's interaction with a nonpolar stationary phase, mimicking its partitioning into biological membranes.

In a hypothetical QSAR model for this compound and related organic nitrates, the following chromatographic and molecular descriptors would be considered:

| Descriptor Type | Specific Descriptors | Relevance to QSAR of this compound |

| Chromatographic Parameters | Retention factor (k'), Log k' | Provides an experimental measure of lipophilicity, which influences membrane permeability and access to target enzymes. |

| Physicochemical Parameters | Calculated logP, Molar refractivity | Theoretical descriptors of lipophilicity and polarizability, respectively. |

| Electronic Parameters | Hammett constants, Dipole moment | Describe the electronic effects of substituents, which can influence the reactivity of the nitrate groups. |

| Steric Parameters | Taft's steric constants | Quantify the bulk of the molecule, which can affect its binding to enzymatic sites. |

| Topological and 3D Descriptors | Molecular connectivity indices, Surface area, Volume | Describe the size, shape, and branching of the molecule. |

A multiple linear regression (MLR) or more advanced machine learning algorithms, such as support vector machines or neural networks, could then be employed to build a predictive model. A study on a series of organic nitrates demonstrated that combining the partition coefficient with a novel empirical parameter, F(5.8A) (representing the frequency of two oxygen atoms being at a distance of 5.8Å), could account for over 90% of the variability in vasodilating potency. nih.gov This highlights the power of combining different types of descriptors in QSAR modeling. The integration of chromatographic parameters would further refine such models by providing a more accurate representation of the compound's lipophilic character.

In Vitro Biochemical and Cellular Model Systems for Mechanistic Studies

Cell-Free Enzymatic Biosystems for Biotransformation Pathway Elucidation

The vasodilatory effects of this compound, like other organic nitrates, are contingent upon its biotransformation to release nitric oxide (NO) or a related species. Cell-free enzymatic biosystems are indispensable tools for elucidating the specific metabolic pathways and enzymes responsible for this bioactivation. These systems, which include purified enzymes, subcellular fractions like microsomes and cytosol, and tissue homogenates, allow for the study of metabolic processes in a controlled environment, free from the complexities of intact cells.

For organic nitrates, two primary enzymatic pathways have been identified through studies with cell-free systems. The first is the high-potency pathway, which is particularly relevant for poly-nitrated compounds. Research on nitroglycerin (glyceryl trinitrate), a structurally related compound to this compound, has identified mitochondrial aldehyde dehydrogenase (ALDH2) as a key enzyme in its bioactivation. In this pathway, ALDH2 metabolizes the organic nitrate to produce 1,2-dinitroglycerin (B1197951) and nitrite (B80452), which is subsequently reduced to NO.

Studies using human liver, kidney, and intestinal extracts have shown that the biotransformation rates of various organic nitrates are tissue-dependent, with the intestinal mucosa exhibiting particularly high glutathione-dependent reductase activity for some substrates. nih.gov

The following table summarizes the key enzymes and their proposed roles in the biotransformation of organic nitrates, which are presumed to be relevant for this compound:

| Enzyme System | Subcellular Location | Mechanism of Action | Primary Metabolites |

| Mitochondrial Aldehyde Dehydrogenase (ALDH2) | Mitochondria | Reductive denitration | Dinitrate metabolites, Nitrite |

| Glutathione (B108866) S-Transferases (GSTs) | Cytosol, Microsomes | Glutathione conjugation | Dinitrate metabolites, Nitrite, GSSG |

| Cytochrome P450 Enzymes | Endoplasmic Reticulum (Microsomes) | Oxidative and reductive denitration | Dinitrate metabolites, Nitrite |

By incubating this compound with these cell-free systems and analyzing the formation of metabolites over time using techniques like HPLC and mass spectrometry, researchers can delineate its specific biotransformation pathways, identify the primary enzymes involved, and determine the kinetics of these reactions.

Multi-Cellular In Vitro Co-Culture Models for Intercellular Communication Studies

The physiological response to this compound in the vasculature is a coordinated process involving multiple cell types, primarily endothelial cells and vascular smooth muscle cells. Multi-cellular in vitro co-culture models provide a more physiologically relevant system to study the complex intercellular communication that underlies vasodilation compared to single-cell cultures.

In the context of this compound, a co-culture of endothelial cells and vascular smooth muscle cells, often grown on opposite sides of a porous membrane, would be an ideal model. This setup allows for communication between the two cell types via signaling molecules that can diffuse through the pores. When this compound is introduced into this system, it is metabolized to produce nitric oxide (NO). NO, being a small, lipophilic molecule, can readily diffuse from its site of production.

If this compound is metabolized by endothelial cells, the resulting NO can diffuse to the underlying smooth muscle cells, where it activates soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG). The PKG signaling cascade ultimately leads to a decrease in intracellular calcium levels in the smooth muscle cells, causing relaxation and vasodilation.

This co-culture model would allow researchers to investigate several key aspects of this compound's action:

Site of Metabolism: By selectively treating either the endothelial or smooth muscle cell layer, it is possible to determine which cell type is primarily responsible for the bioactivation of this compound.

Paracrine Signaling: The model allows for the direct observation of NO-mediated paracrine signaling from endothelial to smooth muscle cells.

Feedback Mechanisms: It is also possible to study potential feedback mechanisms, where signaling molecules released from smooth muscle cells in response to relaxation might influence endothelial cell function.

Application of Flow Cytometry for Cellular Response Characterization

Flow cytometry is a powerful technique that allows for the rapid, quantitative analysis of multiple physical and chemical characteristics of individual cells within a heterogeneous population. This methodology is highly applicable to characterizing the cellular responses to this compound treatment. By using fluorescent probes that are sensitive to specific cellular events, a range of parameters can be measured at the single-cell level.

Measurement of Intracellular Nitric Oxide Production: To directly measure the bioactivation of this compound, cells can be loaded with a NO-sensitive fluorescent dye, such as a diaminofluorescein (DAF) derivative. Upon reaction with NO, these probes form a fluorescent product. The intensity of the fluorescence, which is proportional to the amount of intracellular NO, can be quantified by flow cytometry. This allows for the assessment of which cell types are producing NO in response to this compound and the kinetics of this production.

Assessment of Apoptosis: High concentrations of NO can induce apoptosis, or programmed cell death. Flow cytometry is a standard method for detecting and quantifying apoptosis. The most common assay involves the use of Annexin V, which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, in combination with a viability dye like propidium (B1200493) iodide (PI) to distinguish between early apoptotic, late apoptotic, and necrotic cells.

Analysis of Intracellular Calcium Levels: As the final step in NO-mediated vasodilation is a decrease in intracellular calcium in smooth muscle cells, flow cytometry can be used to monitor these changes. Cells can be loaded with calcium-sensitive fluorescent dyes, such as Fluo-4 or Fura-2. The fluorescence intensity of these dyes changes in response to alterations in intracellular calcium concentration, providing a dynamic readout of the cellular response to this compound-derived NO.

The following table summarizes the application of flow cytometry in characterizing cellular responses to this compound:

| Cellular Response | Fluorescent Probe(s) | Principle of Measurement | Information Gained |

| Intracellular Nitric Oxide Production | Diaminofluorescein (DAF) derivatives | Probe fluoresces upon reaction with NO. | Direct measure of this compound bioactivation at the single-cell level. |

| Apoptosis | Annexin V and Propidium Iodide (PI) | Annexin V binds to apoptotic cells; PI stains necrotic cells. | Quantification of this compound-induced cell death pathways. |

| Intracellular Calcium Mobilization | Fluo-4, Fura-2 | Fluorescence intensity changes with intracellular calcium concentration. | Assessment of downstream signaling events leading to vasorelaxation. |

Chemical Reactivity and Degradation Pathways of Trolnitrate

Nitrosation and Nitrosylation Reactions of Trolnitrate

This compound's structure, containing a tertiary amine, makes it susceptible to nitrosation reactions, a process of significant interest due to the potential formation of N-nitroso compounds.

The tertiary amine group in this compound can react with nitrosating agents. ecfr.govsafecosmetics.org Nitrosating agents are substances capable of transferring a nitrosyl group (—NO) to an amine. ecfr.gov This reaction is of particular concern with triethanolamine (B1662121) (TEA), the precursor to this compound, which is known to form nitrosamines in the presence of preservatives that can break down into nitrates. safecosmetics.org

The general mechanism for the nitrosation of a tertiary amine involves the reaction with a nitrosating agent, such as nitrous acid (HNO₂), which is often formed in acidic conditions from nitrites (NO₂⁻). nih.govlibretexts.org While secondary amines are more readily converted to stable N-nitrosamines, tertiary amines can also undergo nitrosation, often through a more complex dealkylative mechanism. nih.gov The formation of N-nitroso compounds is a significant chemical implication, as many compounds in this class are considered potent carcinogens. nih.govnih.govtaylorandfrancis.com

Although direct studies on the nitrosation of this compound are scarce, regulations concerning its precursor, triethanolamine, highlight the risk. For instance, the use of triethanolamine in metalworking fluids is restricted from the addition of any nitrosating agents due to the potential formation of carcinogenic substances. ecfr.gov

Environmental factors, particularly pH, play a crucial role in nitrosation reactions. The formation of the active nitrosating agent, nitrous acid, from nitrite (B80452) is favored under acidic conditions. nih.govlibretexts.org However, the reactivity is also dependent on the basicity of the amine. At very low pH, the amine becomes protonated, which can reduce its nucleophilicity and thus decrease the rate of nitrosation. nih.gov Therefore, the optimal condition for nitrosation is typically a balance, often in mildly acidic environments. nih.gov

In aqueous solutions, active nitrosating agents like dinitrogen trioxide (N₂O₃) and dinitrogen tetroxide (N₂O₄) can react with tertiary amines. nih.gov These agents tend to hydrolyze to innocuous nitrite and nitrate (B79036) at a pH above 5, but this hydrolysis is often slower than the N-nitrosation process. nih.gov For this compound, this implies that its reactivity towards nitrosation would be significantly influenced by the pH of its environment.

Oxidative Chemistry and Radical Interactions of this compound

The nitrate ester groups in this compound suggest a potential for involvement in oxidative and radical-based reactions, similar to other organic nitrates used in pharmacology.

While specific studies on this compound are not available, the metabolism of other organic nitrates is known to involve reactive oxygen species (ROS). ROS are highly reactive molecules containing oxygen that can cause cellular damage. nih.gov The biotransformation of organic nitrates can lead to the formation of nitric oxide (NO) and, in the process, may generate ROS such as superoxide (B77818) radicals. This interaction is a key aspect of the pharmacological and toxicological profiles of this class of compounds. The degradation of pharmaceuticals through oxidative processes, potentially involving ROS, is a recognized pathway that can be influenced by various catalysts and environmental conditions. mdpi.com

Chemical Stability and Decomposition Kinetics of this compound

The stability of this compound is a critical factor, influenced by its chemical structure which combines both a relatively basic amine and thermally unstable nitrate esters.

The chemical stability of this compound is influenced by several factors, including temperature, pH, and the presence of other chemical agents. As a nitrate ester, it is considered chemically unstable and can be subject to explosive decomposition under certain conditions, such as heat. sciencemadness.orgnoaa.gov Hazardous decomposition products are known to form under fire conditions. guidechem.com

The presence of the tertiary amine introduces pH-dependent stability. The basic nitrogen can promote the hydrolysis of the nitrate ester groups. sciencemadness.org Conversely, acidic conditions can also affect stability. sciencemadness.org It has been noted that aqueous suspensions of this compound are most stable at a pH above 7. guidechem.com This suggests that in neutral to alkaline conditions, the rate of hydrolytic degradation is minimized.

The table below summarizes the key factors that generally influence the chemical stability of pharmaceutical compounds like this compound. nih.gov

| Factor | Influence on this compound Stability |

| pH | Stability is pH-dependent. Suspensions are most stable at pH > 7. guidechem.com Both highly acidic and basic conditions can potentially accelerate hydrolysis of the nitrate ester groups. sciencemadness.org |

| Temperature | Increased temperature can accelerate decomposition. As with other organic nitrates, this compound is sensitive to heat and can decompose explosively. sciencemadness.orgnoaa.gov |

| Oxidation | Susceptible to oxidative degradation, a common pathway for many pharmaceuticals. nih.gov |

| Light | Exposure to light can be a factor in the degradation of many drug substances, although specific photostability data for this compound is not detailed. nih.gov |

Mechanisms of Chemical Hydrolysis and Denitration

The chemical stability of this compound, an organic nitrate ester, is primarily influenced by its susceptibility to hydrolysis and denitration reactions. These degradation pathways involve the cleavage of the nitrate ester bonds (-O-NO₂), leading to the progressive loss of nitrate groups and the eventual formation of the parent polyol, triethanolamine. The rates and mechanisms of these reactions are highly dependent on environmental conditions such as pH and temperature.

Mechanisms of Chemical Hydrolysis

The hydrolysis of this compound proceeds through the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the nitrogen atom of the nitrate ester group. This is a common degradation pathway for organic nitrates in alkaline or neutral conditions. The reaction is generally understood to be a base-catalyzed process that occurs sequentially for the three nitrate groups on the triethanolamine backbone.

The proposed pathway involves three main steps:

First Hydrolysis: this compound is hydrolyzed to a dinitrate intermediate (di-nitrooxyethyl)aminoethanol) and a nitrate ion.

Second Hydrolysis: The dinitrate intermediate is further hydrolyzed to a mononitrate species ((nitrooxyethyl)diethanolamine) and another nitrate ion.

Final Hydrolysis: The mononitrate intermediate undergoes hydrolysis to yield triethanolamine and the last nitrate ion.

This type of alkaline hydrolysis is known to follow second-order kinetics—first-order with respect to the ester and first-order with respect to the hydroxide ion. chemrxiv.org Consequently, the rate of degradation is significantly accelerated in basic solutions. chemrxiv.orgdtic.mil Conversely, under acidic conditions (pH 1.0-4.0), many organic compounds show greater stability. core.ac.uk

Mechanisms of Denitration

Denitration refers to the removal of a nitro group. In the context of organic nitrates, this process can occur through several pathways, including hydrolysis as described above, or via reductive mechanisms. While extensive research exists on the enzymatic denitration of related compounds like glyceryl trinitrate (GTN) in biological systems, which can produce nitric oxide (NO) or nitrite ions (NO₂⁻), detailed studies on the purely chemical denitration pathways of this compound are not widely available in the literature. nih.govnih.gov

Kinetic Data of a Structurally Related Compound

Detailed kinetic studies quantifying the rate of chemical hydrolysis and denitration specifically for this compound are not readily found in publicly accessible scientific literature. However, to provide a relevant framework for understanding its reactivity, data from a comprehensive study on the basic hydrolysis of the analogous compound, glyceryl trinitrate (GTN or TNG), and its metabolites are presented below. dtic.mil This data illustrates the principles of second-order kinetics in the degradation of polyol nitrate esters. dtic.milepa.gov

Disclaimer: The following data pertains to Glyceryl Trinitrate (TNG) and its dinitrate (DNG) and mononitrate (MNG) derivatives, not this compound. It is provided for illustrative and comparative purposes only.

| Compound | Abbreviation | Second-Order Rate Constant (k) at 25°C (L mol⁻¹ s⁻¹) | Activation Energy (Ea) (kcal/mol) |

|---|---|---|---|

| Glyceryl Trinitrate | TNG | 1.17 x 10⁻¹ | 20.3 |

| 1,2-Glyceryl Dinitrate | 1,2-DNG | 3.00 x 10⁻² | - |

| 1,3-Glyceryl Dinitrate | 1,3-DNG | 6.60 x 10⁻² | - |

| 1-Glyceryl Mononitrate | 1-MNG | 1.50 x 10⁻² | - |

| 2-Glyceryl Mononitrate | 2-MNG | 7.00 x 10⁻³ | - |

Future Research Directions and Methodological Advancements

Development of Novel Analytical Techniques for Tracing Nitrate (B79036) Metabolites

A precise understanding of the biotransformation of trolnitrate is crucial for optimizing its therapeutic applications. The development of more sensitive and specific analytical techniques is paramount for tracing its metabolic pathway and identifying the full spectrum of its metabolites.

Future research is likely to focus on the application of advanced mass spectrometry (MS) techniques. Methods such as Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), are being investigated for the analysis of nitrate ester explosives and can be adapted for this compound. researchgate.net These techniques, often used in negative-ion mode with post-column additives, can facilitate the formation of characteristic adduct ions, allowing for the sensitive detection and identification of this compound and its partially denitrated metabolites. researchgate.net

Direct Analysis in Real Time Mass Spectrometry (DART-MS) is another promising avenue. nih.gov As an ambient ionization technique, DART-MS requires minimal sample preparation, enabling the rapid analysis of this compound and its by-products. nih.gov Furthermore, Gas Chromatography-Mass Spectrometry (GC-MS) using derivatization agents like pentafluorobenzyl bromide continues to be a valuable tool for the quantitative analysis of nitrate and nitrite (B80452) in biological samples, which are key metabolites in the NO signaling pathway. nih.gov The development of these methods will allow for a more comprehensive understanding of the metabolic fate of this compound in vivo.

Table 1: Advanced Mass Spectrometry Techniques for this compound Metabolite Analysis

| Technique | Ionization Method | Key Advantages for this compound Analysis | Potential Applications |

|---|---|---|---|

| LC-MS | ESI / APCI | High sensitivity and specificity for nitrate esters; allows for the identification of partially nitrated metabolites. researchgate.net | Pharmacokinetic studies; identification of metabolic pathways. |